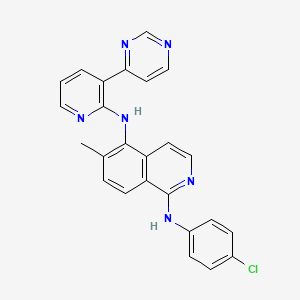

Aminoisoquinoline, 12b

説明

Aminoisoquinoline derivatives, such as 12b, are a class of heterocyclic compounds characterized by a fused benzene and pyridine ring system with an amino substituent. These compounds have garnered significant attention in medicinal chemistry due to their potent kinase inhibitory activity, particularly against FLT3 (FMS-like tyrosine kinase 3) and Src-family kinases, which are critical targets in acute myeloid leukemia (AML) therapy . For instance, alkynyl aminoisoquinoline derivatives (e.g., HSN431) exhibit sub-nanomolar to single-digit nanomolar IC50 values against FLT3-ITD mutant AML cell lines (MV4–11, MOLM-14) and demonstrate efficacy in xenograft models . Their dual inhibition of FLT3 and Src-family kinases addresses microenvironment-induced drug resistance, a common challenge in AML treatment .

特性

分子式 |

C25H19ClN6 |

|---|---|

分子量 |

438.9 g/mol |

IUPAC名 |

1-N-(4-chlorophenyl)-6-methyl-5-N-(3-pyrimidin-4-ylpyridin-2-yl)isoquinoline-1,5-diamine |

InChI |

InChI=1S/C25H19ClN6/c1-16-4-9-20-19(10-14-29-24(20)31-18-7-5-17(26)6-8-18)23(16)32-25-21(3-2-12-28-25)22-11-13-27-15-30-22/h2-15H,1H3,(H,28,32)(H,29,31) |

InChIキー |

KKUNUMXHGLIOMX-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=NC=NC=C5 |

製品の起源 |

United States |

準備方法

The synthesis of aminoisoquinoline, 12b, can be achieved through several methods. One notable method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method allows for the facile synthesis of various aminoisoquinolines from readily available starting materials. Another approach includes the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . Industrial production methods often involve the use of transition metal catalysts and high-pressure conditions to achieve higher yields and scalability .

化学反応の分析

Aminoisoquinoline, 12b, undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amino-substituted isoquinolines .

科学的研究の応用

Aminoisoquinoline, 12b, has a wide range of applications in scientific research:

作用機序

The mechanism of action of aminoisoquinoline, 12b, involves its interaction with specific molecular targets and pathways. For instance, it can form host-guest inclusion complexes with β-cyclodextrin, which affects its absorption and emission properties . Additionally, the compound’s interaction with enzymes and receptors can lead to various biological effects, such as antimicrobial activity .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Aminoquinoline and Aminoquinazoline Derivatives

Modifications to the isoquinoline core, such as replacing the isoquinoline moiety with aminoquinoline or aminoquinazoline, significantly reduce potency. For example:

- Aminoquinoline analogs (HSN285, HSN325) showed negligible activity against FLT3 and AML cell lines despite retaining the 1-methyl-4-(2-[trifluoromethyl]benzyl) piperazine moiety found in ponatinib .

- Aminoquinazoline derivatives similarly lost FLT3 and Src-family kinase binding, emphasizing the structural specificity of the isoquinoline scaffold for kinase inhibition .

Boron-Doped PAHs (12a and 12b)

However, this contrasts with medicinal applications of aminoisoquinolines, highlighting the scaffold’s versatility .

Pharmacokinetic and Efficacy Comparisons with FLT3 Inhibitors

Second-Generation Alkynyl Aminoisoquinolines vs. Clinical FLT3 Inhibitors

Key Findings :

- HSN431 and related alkynyl aminoisoquinolines exhibit superior potency against secondary FLT3 mutations (e.g., D835Y, F691L) compared to first-generation inhibitors like midostaurin .

- Lower LogP values (~3.2) of second-generation aminoisoquinolines suggest improved drug-likeness over earlier analogs (LogP >5) .

Comparison with B-Raf Inhibitors

Aminoisoquinolines like compound 1 (a B-Raf inhibitor) demonstrate kinase selectivity and oral bioavailability in xenograft models . However, their therapeutic focus diverges from AML to cancers driven by B-Raf mutations (e.g., melanoma), underscoring the scaffold’s adaptability .

Mechanistic Advantages Over Competing Scaffolds

- Dual FLT3/Src Inhibition: Unlike single-target FLT3 inhibitors (e.g., quizartinib), aminoisoquinolines disrupt both FLT3 signaling and Src-mediated resistance pathways .

- Overcoming Drug Resistance: Aminoisoquinolines retain activity against FLT3-ITD+D835Y double mutants, which render most TKIs (e.g., crenolanib) ineffective .

Tables

Table 1: In Vitro Potency of Selected Aminoisoquinoline Derivatives

| Compound | IC50 (MV4–11) | IC50 (MOLM-14) | Selectivity (FLT3/Src) |

|---|---|---|---|

| HSN431 | <1 nM | <1 nM | Dual |

| HSN356 | 10 nM | 12 nM | FLT3-only |

Table 2: Resistance Mutation Profiles

| Mutation | HSN431 Activity | Crenolanib Activity |

|---|---|---|

| FLT3-ITD | Yes | Yes |

| FLT3-D835Y | Yes | No |

Q & A

Q. What are the established synthetic routes for 12b-aminoisoquinoline, and how are intermediates characterized?

Q. How can computational methods predict the electronic properties of 12b-aminoisoquinoline derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis spectra .

- Validation : Cross-check computed dipole moments with solvent-dependent H NMR shifts in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictory data on 12b-aminoisoquinoline’s biological activity be resolved across studies?

Q. What strategies optimize the selectivity of 12b-aminoisoquinoline-based inhibitors for target enzymes?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at C-3/C-4 positions. Test inhibition against isoform panels (e.g., kinase profiling). Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with binding affinities .

- Pharmacokinetic Screening : Assess metabolic stability in liver microsomes (e.g., t in human vs. murine) to prioritize candidates with reduced off-target effects .

Q. How do solvent effects influence the reaction kinetics of 12b-aminoisoquinoline derivatization?

Methodological Answer:

- Kinetic Studies : Monitor reactions via in-situ FTIR or HPLC under varying solvent polarities (e.g., DMSO vs. THF). Calculate rate constants (k) using pseudo-first-order approximations.

- Transition-State Analysis : Apply Eyring plots to determine entropy () and enthalpy () contributions. Correlate with Kamlet-Taft solvent parameters .

Methodological Guidance for Research Design

- Literature Review : Use SciFinder or Reaxys to compile synthetic protocols and bioactivity data. Exclude non-peer-reviewed sources (e.g., ) .

- Experimental Reproducibility : Document reagent purity, instrument calibration, and environmental controls. Share raw data in supplementary materials .

- Data Contradiction Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。